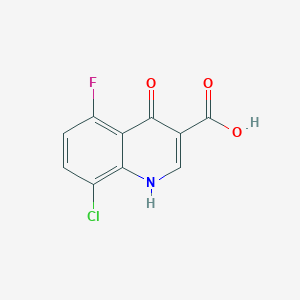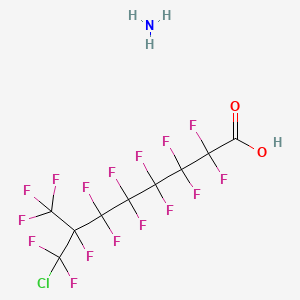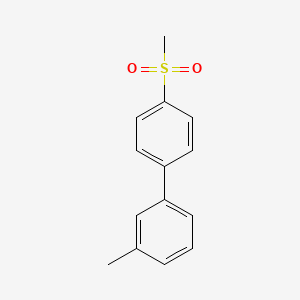
N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide is a chemical compound with the molecular formula C14H17F6NO4S2. It is known for its strong electron-withdrawing properties and is used in various chemical reactions and applications. This compound is part of the sulfonimide family, which is characterized by the presence of the sulfonimide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 2,6-diisopropylaniline with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the acidic by-products. The reaction conditions usually include a temperature range of 0°C to room temperature and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonimide group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Wirkmechanismus
The mechanism of action of N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide involves its strong electron-withdrawing properties, which can stabilize negative charges and facilitate various chemical transformations. The sulfonimide group interacts with molecular targets through hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trifluoromethane)sulfonimide: Known for its use in ionic liquids and as a catalyst in organic synthesis.
Silver bis(trifluoromethanesulfonyl)imide: Used as a catalyst in regioselective alkylation reactions.
Uniqueness
N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide is unique due to its specific structural features, such as the presence of the 2,6-diisopropylphenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing effects and high stability.
Eigenschaften
Molekularformel |
C14H17F6NO4S2 |
|---|---|
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
N-[2,6-di(propan-2-yl)phenyl]-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C14H17F6NO4S2/c1-8(2)10-6-5-7-11(9(3)4)12(10)21(26(22,23)13(15,16)17)27(24,25)14(18,19)20/h5-9H,1-4H3 |
InChI-Schlüssel |
PWGGFUKSXFQZJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)

![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)








